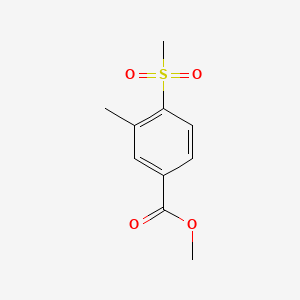

Methyl 3-methyl-4-(methylsulfonyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-methyl-4-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.265 Da . It is a derivative of benzoic acid.

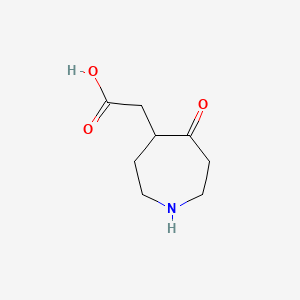

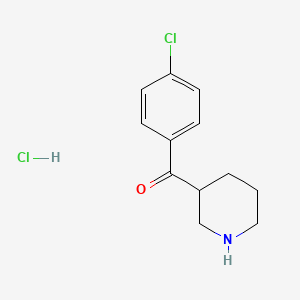

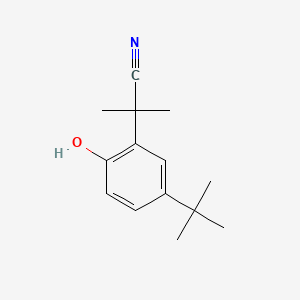

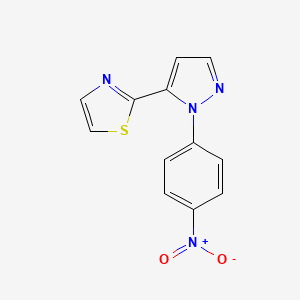

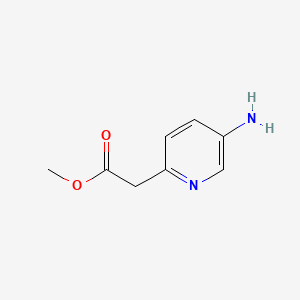

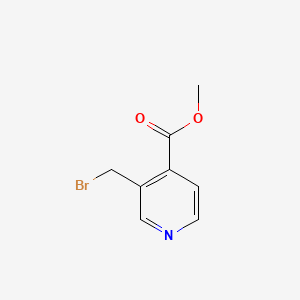

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate group attached to a methylsulfonyl group . The InChI code for this compound is1S/C10H12O4S/c1-7-4-5-8(10(11)14-2)6-9(7)15(3,12)13/h4-6H,1-3H3 . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 391.0±34.0 °C at 760 mmHg, and a flash point of 190.3±25.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学的研究の応用

Photorearrangement Studies

Methyl 3-methyl-4-(methylsulfonyl)benzoate is involved in unique photorearrangement reactions. For instance, a study by Martens & Praefcke (1974) demonstrated that its isomer, 4′-Tolyl-2-methylsulfono-thio-benzoate, undergoes photorearrangement to form 2-methyl-thiaxanthone. Another isomer, 3-methylsulfono-thio-benzoate, experiences cleavage of the S-benzoyl bond, leading to thiyl and benzoyl radicals.

Hydrolysis and Chemical Reaction Studies

Bowden & Rehman (1997) researched the alkaline hydrolysis of compounds including methyl 2-methylsulfonyl-benzoate. Their findings highlight the importance of polar and steric effects in these chemical reactions.

Role in Na+/H+ Exchanger Inhibition

Research by Baumgarth, Beier, & Gericke (1997) indicated the significance of substituents like this compound in the development of potent Na+/H+ exchanger inhibitors. These inhibitors are beneficial in preserving cellular integrity during cardiac ischemia and reperfusion.

Photocatalytic Synthesis

The work of Gong, Wang, Ye, & Wu (2019) showcases the use of this compound in a photocatalytic process. They developed a method for generating 3-(methylsulfonyl)benzo[b]thiophenes using a radical relay strategy under visible light irradiation.

Safety and Hazards

特性

IUPAC Name |

methyl 3-methyl-4-methylsulfonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-6-8(10(11)14-2)4-5-9(7)15(3,12)13/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCXHVVZFLKCQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)

![2-Bromo-5-nitrobenzo[d]oxazole](/img/structure/B597851.png)